molecular formula C11H12N2OS B3406332 1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)- CAS No. 30156-22-0

1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)-

Cat. No.: B3406332
CAS No.: 30156-22-0
M. Wt: 220.29 g/mol
InChI Key: HQGDAEQLBKCGKY-UHFFFAOYSA-N
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Description

The compound (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is a complex organic molecule. It has been studied for its potential therapeutic applications, particularly in the field of cancer treatment .


Synthesis Analysis

The synthesis of this compound involves the design of a therapeutic active Pd (II) complex with the new (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone ligand in good yield . The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .


Molecular Structure Analysis

The spectral data of the Pd (II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The Edman degradation process, which involves the sequential removal of one residue at a time from the amino end of a peptide, may be relevant .

Mechanism of Action

The mechanism of action of the Pd (II) complex derived from this compound is due to its antiangiogenic effect and promotion of apoptosis, as verified by DNA condensation and FACS analysis . The potential photo-induced binding mode on double-stranded calf thymus DNA and protein cleavage activity study on pBR322 DNA of the complex confirmed its apoptotic characteristics .

Properties

IUPAC Name

(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-15-11-12-7-8-13(11)10(14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGDAEQLBKCGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404308
Record name F0630-0008
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30156-22-0
Record name F0630-0008
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)-
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1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)-
Reactant of Route 6
1H-Imidazole, 1-benzoyl-4,5-dihydro-2-(methylthio)-

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